1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Overview
Description
1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a urea moiety, which is often associated with medicinal chemistry.
Preparation Methods
The synthesis of 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea has been studied for various scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly for conditions requiring enzyme inhibition.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant for treating neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and urea-based molecules. For example:
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound shares the chlorophenoxy group and the thiadiazole ring but differs in the presence of an oxadiazole ring instead of a urea moiety.
N-[5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide: This compound has a similar thiadiazole ring but includes a thiophenecarboxamide group.
The uniqueness of 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea lies in its combined structural features, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O2S/c17-9-1-4-11(5-2-9)25-8-14-22-23-16(26-14)21-15(24)20-13-6-3-10(18)7-12(13)19/h1-7H,8H2,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMGPMGWAMLIAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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